REACTION_CXSMILES
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[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:13][C:14](N)=[O:15]>>[Cl:12][C:8]1[CH:7]=[C:3]2[C:2](=[C:10]([Cl:11])[CH:9]=1)[NH:1][C:14](=[O:15])[NH:13][C:4]2=[O:5]
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Name
|
|
Quantity
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3 g
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Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1Cl)Cl
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
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Name
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solid
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
Prepared
|
Type
|
CUSTOM
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Details
|
was used in the next step without further purification
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(NC(NC2=C(C1)Cl)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |